molecular formula C18H35N7O6 B12518904 L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine CAS No. 798541-24-9

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Cat. No.: B12518904
CAS No.: 798541-24-9
M. Wt: 445.5 g/mol
InChI Key: LVWIBHBIPAMCKZ-PPCPHDFISA-N
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Description

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound It is composed of the amino acids valine, threonine, ornithine, and alanine, with a diaminomethylidene group attached to the ornithine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups within the peptide.

    Substitution: This reaction can involve the replacement of specific functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines.

Scientific Research Applications

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.

    Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.

    Industry: It is used in the production of specialized biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The peptide backbone also plays a crucial role in determining the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
  • L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine

Uniqueness

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

798541-24-9

Molecular Formula

C18H35N7O6

Molecular Weight

445.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C18H35N7O6/c1-8(2)12(19)15(28)25-13(10(4)26)16(29)24-11(6-5-7-22-18(20)21)14(27)23-9(3)17(30)31/h8-13,26H,5-7,19H2,1-4H3,(H,23,27)(H,24,29)(H,25,28)(H,30,31)(H4,20,21,22)/t9-,10+,11-,12-,13-/m0/s1

InChI Key

LVWIBHBIPAMCKZ-PPCPHDFISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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